N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
CAS No.: 878058-40-3
Cat. No.: VC5486896
Molecular Formula: C18H23N3O4S
Molecular Weight: 377.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878058-40-3 |
|---|---|
| Molecular Formula | C18H23N3O4S |
| Molecular Weight | 377.46 |
| IUPAC Name | N-methyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
| Standard InChI | InChI=1S/C18H23N3O4S/c1-19-17(22)13-26(24,25)16-11-21(15-8-4-3-7-14(15)16)12-18(23)20-9-5-2-6-10-20/h3-4,7-8,11H,2,5-6,9-10,12-13H2,1H3,(H,19,22) |
| Standard InChI Key | ANESAOCUTDNSTF-UHFFFAOYSA-N |
| SMILES | CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Introduction
Structural Characteristics and Molecular Design
Core Scaffold and Functional Groups
The compound’s structure features a central indole moiety, a bicyclic aromatic system common in natural products and pharmaceuticals. Positioned at the indole’s 3rd carbon is a sulfonamide group (), which is further substituted by an N-methyl acetamide side chain. The indole’s 1st nitrogen is functionalized with a 2-oxo-2-(piperidin-1-yl)ethyl group, introducing a ketone and a piperidine ring into the structure. This combination creates a hybrid molecule with potential multifunctional activity, as each component has established pharmacological roles:
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Indole: Found in serotonin receptor modulators and kinase inhibitors.
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Sulfonamide: Associated with antibacterial agents (e.g., sulfa drugs) and carbonic anhydrase inhibitors.
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Piperidine: A common scaffold in central nervous system (CNS) drugs and enzyme inhibitors.
The SMILES notation (CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3) and InChIKey (ANESAOCUTDNSTF-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database searches.
Physicochemical and Pharmacokinetic Properties
Molecular Descriptors and Solubility Predictions
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.46 g/mol |
| Calculated LogP | ~2.1 (moderate lipophilicity) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
A comparison of three related compounds illustrates how structural variations influence properties:
The N-methyl acetamide group in the target compound likely reduces metabolic degradation compared to bulkier aryl substituents, balancing potency and pharmacokinetics.
Research Gaps and Future Directions
Priority Areas for Experimental Validation
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Target Identification: High-throughput screening against kinase or GPCR panels.
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In Vivo Toxicity: Acute toxicity studies in rodent models.
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Synthetic Scalability: Development of cost-effective, high-yield routes for industrial production.
Collaborative efforts between computational chemists and pharmacologists will be critical to unlocking this compound’s therapeutic potential.
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